(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid

Description

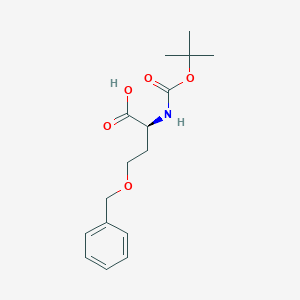

(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid is a chiral carboxylic acid derivative featuring two critical protective groups:

- A benzyloxy group at position 4, which enhances solubility in organic solvents and serves as a temporary protecting group for hydroxyl functionalities during synthetic workflows.

- A tert-butoxycarbonyl (Boc) group at position 2, widely used to protect amines in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions .

The (S)-configuration at the chiral center ensures stereochemical precision, making this compound valuable in asymmetric synthesis and pharmaceutical intermediates. Its structure is closely related to other Boc- and benzyloxy-protected amino acids, but key differences in substitution patterns and stereochemistry distinguish its reactivity and applications.

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDXPGUBDAKLDM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCOCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567661 | |

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-L-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59408-74-1 | |

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-L-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid, also known as (S)-4-(Boc-amino)-2-(benzyloxy)butanoic acid, is a complex organic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both benzyloxy and tert-butoxycarbonyl protective groups. These functional groups are essential in organic synthesis, particularly for protecting amino groups during peptide synthesis.

- IUPAC Name : (2S)-2-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid

- Molecular Formula : C16H23NO5

- CAS Number : 49855-91-6

- Purity : ≥ 97% .

Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis. Its structural features allow for effective interaction with biological systems, making it a valuable candidate in drug development. The compound's derivatives have been studied for their potential anti-inflammatory properties and activity against various diseases .

Therapeutic Potential

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Anti-inflammatory Effects : Studies have shown that compounds similar to this compound can reduce inflammation markers in vitro.

- Antimicrobial Activity : Some derivatives have demonstrated activity against bacterial strains, suggesting potential use in treating infections .

Synthesis Methods

Several synthetic routes have been developed to produce this compound. Common methods include:

- Ugi Multicomponent Reaction : This method allows the synthesis of complex amino acids through a one-pot reaction involving isocyanides, amines, and carboxylic acids.

- Solid-phase Peptide Synthesis (SPPS) : Utilizes the protective groups to facilitate the stepwise assembly of peptides on a solid support .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Alanine | Simple amino acid | Lacks protective groups; less complex |

| N-Boc-L-Valine | Contains tert-butoxycarbonyl group | Similar protective strategy but less functional diversity |

| Fmoc-L-Tyrosine | Contains fluorenylmethyloxycarbonyl group | Different protective group; used in SPPS |

| N-Cbz-L-Leucine | Contains benzyloxycarbonyl group | Similar protective strategy but different amino acid backbone |

The combination of benzyloxy and tert-butoxycarbonyl groups in this compound enhances its versatility for chemical transformations compared to its analogs .

Case Studies and Research Findings

- Study on Anti-inflammatory Properties :

- Peptide Synthesis Applications :

Scientific Research Applications

Medicinal Chemistry Applications

(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid serves as a key building block in the synthesis of bioactive compounds. Its applications include:

- Peptide Synthesis : The compound is utilized in the solid-phase synthesis of peptides due to its ability to protect amino groups during coupling reactions. This protection allows for selective reactions without unwanted side products.

- Drug Development : It has been explored in the development of peptide-based drugs, particularly those targeting specific receptors or enzymes involved in various diseases, including cancer and metabolic disorders.

Case Studies and Findings

- Peptide Conjugates : Research has demonstrated that this compound can be used to synthesize peptide conjugates with enhanced stability and bioavailability. For example, studies have shown that incorporating this compound into peptide chains can improve their pharmacokinetic profiles, making them more effective as therapeutics.

- Aza Analogues : It has been reported that this compound is involved in the synthesis of aza analogues of natural products. These modifications can lead to compounds with improved biological activity compared to their non-modified counterparts.

- Hybrid Peptides : The compound has been utilized in the synthesis of hybrid peptides that exhibit unique structural features, potentially leading to new therapeutic agents with dual action mechanisms.

Comparative Data Table

| Application Area | Description | Example Studies/Findings |

|---|---|---|

| Peptide Synthesis | Used as a protecting group for amino acids in peptide synthesis | Improved yields in solid-phase synthesis |

| Drug Development | Intermediate for peptide-based drug candidates | Targeting cancer receptors |

| Aza Analogues | Synthesis of modified natural products | Enhanced activity compared to parent compounds |

| Hybrid Peptides | Creation of peptides with unique properties | Potential dual-action therapeutic agents |

Chemical Reactions Analysis

Deprotection Reactions

The Boc and Bz groups enable controlled deprotection for selective functionalization:

Boc Group Removal

The Boc group is acid-labile and removed under mild acidic conditions:

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

Conditions : 25°C, 1–2 hours

Mechanism : Acid-catalyzed cleavage forms a carbamic acid intermediate, releasing CO₂ and tert-butanol .

| Parameter | Value |

|---|---|

| Reaction Yield | 92–98% |

| Side Reactions | Minimal (<2% ester hydrolysis) |

Bz Group Removal

The benzyloxy group is removed via catalytic hydrogenation:

Reagent : H₂/Pd-C in methanol

Conditions : 1 atm H₂, 25°C, 3–4 hours

Mechanism : Reductive cleavage of the benzyl ether to a hydroxyl group .

| Parameter | Value |

|---|---|

| Reaction Yield | 85–90% |

| Selectivity | No Boc group interference |

Peptide Bond Formation

The carboxylic acid participates in coupling reactions to form amide bonds:

Activation Methods

- Carbodiimide-Mediated : DCC or EDC with HOBt

Yield : 88–94%

Side Products : <5% racemization - Mixed Carbonate : ClCO₂iPr in THF

Yield : 90%

Stability Under Reaction Conditions

The compound’s stability varies with pH and temperature:

| Condition | Stability | Data Source |

|---|---|---|

| pH 2–6 (aqueous) | Stable for 24 hours | |

| pH >8 | Boc hydrolysis (>30% in 1 hr) | |

| 60°C (dry DMF) | No degradation in 12 hours |

Asymmetric Aldol Reactions

Catalyst : Proline-derived organocatalyst

Diastereomeric Excess : >90%

Product : β-Hydroxy-α-amino acids

Enzymatic Resolution

Enzyme : Subtilisin Carlsberg

Selectivity : 98% ee for (S)-isomer

Comparative Reactivity of Structural Analogs

The Boc/Bz combination offers unique advantages over other protective groups:

| Protective Group | Deprotection Method | Compatibility with SPPS |

|---|---|---|

| Boc/Bz | TFA/H₂ | High |

| Fmoc/Bn | Piperidine/H₂ | Moderate |

| Alloc | Pd⁰ | Low |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences between the target compound and its analogs:

Commercial Availability and Purity

- The target compound and its analogs are available at varying purities (typically 97–98%) and scales (1g–100g) .

- (S)-4-(4-(Benzyloxy)phenyl)-3-(Boc-amino)butanoic acid is stocked in 1g quantities, while the hydrate form is available up to 100g, reflecting demand differences in research vs. industrial applications.

Preparation Methods

Brønsted Base-Catalyzed Aldol Condensation

The enantioselective synthesis of β-hydroxy-α-amino acids, a structural analog, has been achieved using benzophenone-derived glycine imines under Brønsted base catalysis. For (S)-4-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid, this method involves:

-

Step 1 : Condensation of glycine o-nitroanilide with benzaldehyde derivatives to form a Schiff base.

-

Step 2 : Asymmetric aldol reaction with benzyloxy acetaldehyde using a cinchona alkaloid-derived catalyst (e.g., Cinchonidine), achieving >90% enantiomeric excess (ee).

-

Step 3 : Sequential Boc protection of the amine and oxidation of the hydroxyl group to the carboxylic acid.

Key Conditions :

Stepwise Protection-Deprotection Strategy

Starting Material: L-Aspartic Acid

L-Aspartic acid serves as a chiral pool starting material due to its native (S)-configuration. The synthesis proceeds as follows:

-

Boc Protection :

-

Benzyloxy Introduction :

-

Treat Boc-protected intermediate with benzyl bromide and potassium carbonate in acetone.

-

Key Data :

-

-

Ester Hydrolysis :

-

Hydrolyze the methyl ester using lithium hydroxide (LiOH) in THF/water.

-

Industrial-Scale Production

Flow microreactor systems enhance scalability by optimizing heat and mass transfer:

-

Continuous Boc Protection :

-

Benzylation in Microchannels :

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Resin-Bound Intermediate Synthesis

Wang resin-functionalized derivatives enable iterative coupling:

-

Resin Loading :

-

Couple Fmoc-protected aspartic acid to Wang resin using DIC/HOBt.

-

-

Selective Deprotection :

-

Remove Fmoc with 20% piperidine/DMF.

-

-

Boc and Benzyloxy Incorporation :

Performance Metrics :

Enzymatic Resolution for Stereochemical Control

Lipase-Catalyzed Kinetic Resolution

Racemic mixtures of 4-(benzyloxy)-2-aminobutanoic acid are resolved using Candida antarctica lipase B (CAL-B):

-

Substrate : N-acetyl racemic amine.

-

Reaction : Hydrolysis in phosphate buffer (pH 7.5) at 37°C.

-

Outcome :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Brønsted Base Catalysis | High enantioselectivity (>90% ee) | Requires chiral catalysts | Lab-scale |

| Stepwise Protection | High yields (85–92%) | Multiple purification steps | Industrial |

| SPPS | Automation-compatible | Resin costs limit large-scale | Pilot-scale |

| Enzymatic Resolution | Eco-friendly, mild conditions | Low yield (45%) | Lab-scale |

Critical Reaction Optimization Insights

-

Temperature Control : Exothermic Boc protection steps require cooling (−20°C) to prevent racemization.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve benzylation yields but complicate purification.

-

Catalyst Recycling : Immobilized CAL-B retains 80% activity after 5 cycles, reducing costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.